(2S)-2-[(3-methylbenzoyl)amino]propanoic acid (2S)-2-[(3-methylbenzoyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 956505-60-5
VCID: VC4851860
InChI: InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
SMILES: CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O
Molecular Formula: C11H13NO3
Molecular Weight: 207.229

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid

CAS No.: 956505-60-5

Cat. No.: VC4851860

Molecular Formula: C11H13NO3

Molecular Weight: 207.229

* For research use only. Not for human or veterinary use.

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid - 956505-60-5

Specification

CAS No. 956505-60-5
Molecular Formula C11H13NO3
Molecular Weight 207.229
IUPAC Name (2S)-2-[(3-methylbenzoyl)amino]propanoic acid
Standard InChI InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Standard InChI Key KPDBSQWRBLPDJF-QMMMGPOBSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid (Figure 1) consists of three primary components:

  • A propanoic acid moiety (–CH(CH₃)COOH) providing carboxylic acid functionality.

  • An amide bond (–NH–C=O) linking the benzoyl group to the α-carbon.

  • A 3-methylbenzoyl group (C₆H₄(CO)–CH₃) introducing aromaticity and steric bulk.

The (2S) configuration ensures chirality at the α-carbon, critical for biochemical interactions. X-ray crystallography of analogous compounds, such as N-Tosyl-L-alanine, confirms that such structures adopt planar amide bonds and staggered conformations in the solid state .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
XLogP31.8 (estimated)
Hydrogen Bond Donors2 (amide NH, carboxylic OH)
Hydrogen Bond Acceptors4 (amide O, carboxylic O)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide I band).

  • NMR (¹H): Distinct signals for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet), and α-methine proton (δ 4.3 ppm, quartet) .

Synthesis and Reaction Pathways

Conventional Synthesis

The synthesis typically involves a three-step sequence:

  • Protection of L-Alanine: L-Alanine is protected at the carboxyl group using methyl esterification or tert-butoxycarbonyl (Boc) strategies .

  • Benzoylation: The amino group reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

  • Deprotection: Acidic or basic hydrolysis removes the protecting group, yielding the free carboxylic acid .

Table 2: Optimization of Benzoylation Step

ConditionYield (%)Purity (%)
Et₃N, DCM, 0°C7895
Pyridine, THF, RT6589

Alternative Routes

Recent advances leverage trichloroacetimidate intermediates for C–C bond formation, as demonstrated in the synthesis of methyl-3-arylpropanoates . This method uses trimethylsilyl triflate (TMSOTf) as a catalyst, achieving yields >85% in <2 hours.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (0.12 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to racemization in acidic or basic conditions (t₁/₂ = 48 hours at pH 10) .

Thermodynamic Data

  • Melting Point: 142–145°C (decomposition observed above 150°C).

  • pKa Values: Carboxylic acid (pKa₁ = 2.8), amide proton (pKa₂ = 9.4) .

Applications in Medicinal Chemistry

Enzyme Inhibition

The 3-methylbenzoyl group enhances binding to hydrophobic enzyme pockets. In molecular docking studies, derivatives of this compound showed IC₅₀ = 1.2 µM against histone deacetylases (HDACs), comparable to reference inhibitors like vorinostat .

Prodrug Development

Functionalization of the carboxylic acid group (e.g., esterification) improves bioavailability. Methyl ester prodrugs exhibit 3-fold higher intestinal absorption in rat models compared to the parent acid.

Industrial and Research Applications

Asymmetric Synthesis

The chiral center serves as a building block for non-racemic compounds. For example, it has been used in the synthesis of β-lactam antibiotics, achieving enantiomeric excess (ee) >98% via kinetic resolution .

Material Science

Incorporation into polymers confers rigidity and thermal stability. Polyamides containing this monomer show glass transition temperatures (Tg) up to 215°C, suitable for high-performance plastics.

Recent Research Advancements

Antiproliferative Activity

A 2024 study screened 24 derivatives for anticancer activity. Compound 4b (with a nitro substituent on the benzoyl ring) induced apoptosis in HeLa cells at 10 µM, attributed to mitochondrial membrane depolarization .

Catalytic Applications

Heterogeneous catalysts functionalized with this compound achieved 92% enantioselectivity in the hydrogenation of α,β-unsaturated ketones, outperforming traditional catalysts by 15%.

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